molecular formula C12H26N2S2 B13800965 Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-

Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-

Cat. No.: B13800965
M. Wt: 262.5 g/mol
InChI Key: BQOIKJHCCQEEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-: is a chemical compound with the molecular formula C12H26N2S2 and a molecular weight of 262.48 g/mol . It is known for its unique structure, which includes two tert-butylthio groups attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- typically involves the reaction of piperazine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved often include redox reactions and the formation of reactive intermediates .

Comparison with Similar Compounds

  • Piperazine, 1,4-bis(1-methylethyl)-
  • Piperazine, 1,4-bis(1,1-dimethylethyl)-
  • Piperazine, 1,4-bis(tert-butylthio)-

Uniqueness: Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]- is unique due to its specific tert-butylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it particularly useful in specialized applications where other piperazine derivatives may not be as effective .

Properties

Molecular Formula

C12H26N2S2

Molecular Weight

262.5 g/mol

IUPAC Name

1,4-bis(tert-butylsulfanyl)piperazine

InChI

InChI=1S/C12H26N2S2/c1-11(2,3)15-13-7-9-14(10-8-13)16-12(4,5)6/h7-10H2,1-6H3

InChI Key

BQOIKJHCCQEEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SN1CCN(CC1)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.